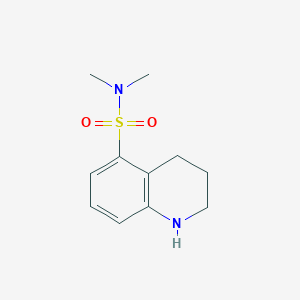

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

Description

Properties

Molecular Formula |

C11H16N2O2S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |

InChI Key |

NGTIUNHJJFYEEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC2=C1CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several key chemical reactions, including oxidation, reduction, and substitution, influenced by its sulfonamide group and tetrahydroquinoline core.

Oxidation

The sulfonamide group can be oxidized to form sulfoxides or sulfones. For example, potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly used . This reaction alters the electronic environment of the molecule, potentially affecting its biological activity.

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄ | Acidic/neutral pH | Sulfoxides/sulfones |

| H₂O₂ | Basic conditions | Oxidized derivatives |

Reduction

Reduction of the sulfonamide group converts it into a primary amine. Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reagent . This reaction is critical for modifying the compound’s reactivity in medicinal chemistry applications.

| Reagents | Conditions | Products |

|---|---|---|

| LiAlH₄ | Anhydrous ether | Amines |

Substitution

The sulfonamide group can participate in nucleophilic substitution, where it is replaced by nucleophiles like amines or thiols. Acidic or basic conditions facilitate these reactions, enabling derivatives with altered functional groups .

| Nucleophiles | Conditions | Products |

|---|---|---|

| Amine derivatives | Base-catalyzed | Substituted derivatives |

| Thiol derivatives | Acidic conditions | Thio-substituted compounds |

Oxidation Mechanism

The oxidation of sulfonamides typically proceeds via electrophilic attack on the sulfur atom. KMnO₄ acts as a strong oxidizing agent, breaking the S-N bond and forming oxidized derivatives .

Reduction Mechanism

LiAlH₄ donates hydride ions (H⁻), reducing the sulfonamide group. This reaction involves cleavage of the S-O bonds, generating amines and releasing H₂S or SO₂ gas .

Substitution Mechanism

Nucleophilic substitution occurs through a two-step process:

-

Protonation : Acidic conditions protonate the sulfonamide nitrogen, enhancing leaving group ability.

-

Nucleophilic Attack : The nucleophile attacks the electrophilic sulfur, displacing the sulfonamide group .

Medicinal Chemistry

The compound serves as a scaffold for designing drugs. Substitution reactions enable the synthesis of derivatives with improved pharmacokinetic properties, such as enhanced solubility or targeted activity .

Material Science

Oxidized derivatives (e.g., sulfones) are used in polymer chemistry due to their electron-withdrawing effects, which modify material properties like thermal stability.

Biological Studies

Reduction products (amines) are employed in enzyme inhibition studies. For example, amines can bind to active sites of bacterial enzymes like dihydropteroate synthase, disrupting folate biosynthesis .

Comparison with Analogous Compounds

| Property | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

|---|---|---|

| Sulfonamide Position | 5-position | 6-position |

| Reactivity | Slightly less reactive than 6-sulfonamide (steric hindrance) | More reactive due to less steric hindrance |

| Application Focus | Focused on substitution reactions for drug design | Used in oxidation/reduction for material science |

Recent Research Findings

-

Copper-Catalyzed Sulfonamide Synthesis : Triaryl bismuth and Na₂S₂O₅ enable green synthesis of sulfonamides under deep eutectic solvents, offering high atom economy .

-

Synergistic Antibacterial Effects : When combined with ciprofloxacin, sulfonamide derivatives show enhanced activity against Pseudomonas aeruginosa due to enzyme inhibition and membrane disruption .

-

Site-Selective Functionalization : TEMPO inhibition studies highlight the role of radical intermediates in functionalization reactions, enabling precise modification of the tetrahydroquinoline core .

Critical Challenges

-

Regioselectivity : The sulfonamide position (5 vs. 6) significantly affects reactivity. Synthetic methods must control regioselectivity to target specific applications.

-

Scalability : Industrial production requires optimization of reaction conditions (e.g., continuous flow reactors) to maintain high yields and purity.

This compound’s versatility in chemical reactions underscores its potential in diverse scientific domains, from drug discovery to advanced material development.

Scientific Research Applications

It appears the query is focused on "N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide" and the search results mainly discuss "1,2,3,4-tetrahydroisoquinoline" and related compounds. "Tetrahydroisoquinoline" and "tetrahydroquinoline" are different chemical structures, so the search results don't provide a direct answer to the query.

Here's what can be gathered from the search results:

1,2,3,4-Tetrahydroisoquinolines (THIQ) and their analogs:

- Biological Activity: THIQ-based compounds show diverse biological activities against infective pathogens and neurodegenerative disorders .

- Focus of Research: The THIQ heterocyclic scaffold has received considerable attention, leading to the development of novel THIQ analogs with potent biological activity . Research includes their structure-activity relationship (SAR) and mechanism of action .

- Examples of THIQ Applications:

Other relevant findings:

- ** ضدMolecules with Nitrogen:** Research has explored nitrogen-containing heterocycles for their biological activities . Examples include testing compounds for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

- Quinoline-sulfonamide hybrids: These have been synthesized and assessed as potential antibacterial agents. Compound QS-3 showed inhibitory activity against P. aeruginosa and synergism with ciprofloxacin .

- Indole derivatives: Certain N,N′-(1,4-phenylene)bis{ N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)} derivatives have shown activity against lung cancer cells (A549) .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

- CAS Number: 1306605-60-6 (position 5-sulfonamide isomer; see note below)

- Molecular Formula : C₁₁H₁₆N₂O₂S

- Molecular Weight : 240.32 g/mol

- Structure: A tetrahydroquinoline core with a dimethyl sulfonamide group at position 4.

Key Properties :

- Storage : Requires protection from light, inert atmosphere, and room temperature .

- Hazards : Classified under GHS warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Note: A positional isomer, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 5455-83-4), exists but differs in sulfonamide placement, affecting reactivity and applications .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three sulfonamide derivatives with analogous heterocyclic cores:

Toxicity and Handling

- Target Compound : Higher hazard profile (H302, H315, H319, H335) compared to pyrimidine-based analogs, possibly due to increased lipophilicity .

- Pyrimidine Analog: No explicit hazard data reported; smaller size and polarity may reduce toxicity risks .

Critical Analysis of Discrepancies and Limitations

- CAS Number Conflicts : The positional isomer (6-sulfonamide, CAS 5455-83-4) is often conflated with the 5-sulfonamide isomer in commercial databases . Users must verify substitution patterns.

- Data Gaps: Biological activity data for the target compound is sparse compared to its analogs. Pyrimidine and quinoxaline derivatives lack detailed toxicity profiles.

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antibacterial properties.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core substituted with a sulfonamide group. This structure is significant as it influences the compound's biological interactions and activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of tetrahydroquinoline demonstrated significant activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve modulation of cell cycle regulators and apoptosis pathways.

Key Findings:

- Cell Proliferation : The compound reduced the expression of histone H3, a marker for cell proliferation, indicating its potential to inhibit cancer cell growth .

- Transcriptional Regulation : It increased the transcriptional activity of tumor suppressor genes such as P53 and P21 while altering BCL-2 and BAX gene expressions associated with apoptosis .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 36 | Cell cycle regulation |

| MDA-MB-231 | 36 | Apoptosis modulation |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown moderate activity against Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) indicating effectiveness.

Key Findings:

- Bactericidal Activity : The compound exhibited bactericidal effects with specific MIC values against MRSA isolates. However, the activity was significantly influenced by structural modifications; blocking specific functional groups led to a loss of antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| MRSA | <256 | Bactericidal |

Case Studies

Several case studies have documented the effects of this compound in vitro:

- Study on Cancer Cell Lines : In experiments involving A549 and MDA-MB-231 cells treated with the compound at concentrations up to 100 µM, no cytotoxicity was observed in non-cancerous HFF-1 cells. This suggests a selective anticancer effect while sparing normal cells .

- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound maintained significant antibacterial activity against MRSA strains when specific phenolic groups were intact .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclization of substituted anilines followed by sulfonylation. For example, analogous tetrahydroquinoline sulfonamides are synthesized via reductive amination or catalytic hydrogenation to form the tetrahydroquinoline core, followed by sulfonamide coupling using sulfonyl chlorides in the presence of a base (e.g., triethylamine) . Purity is ensured via chromatographic techniques (e.g., HPLC with hexane/MeOH solvent systems) and spectroscopic validation (¹H/¹³C NMR) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydroquinoline backbone and sulfonamide substituents. ¹H NMR resolves dimethylamine protons (δ ~2.2–2.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm), while ¹³C NMR identifies quaternary carbons and sulfonamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC (e.g., using MeOH/hexane gradients) assesses purity .

Q. What are the known stability concerns and storage recommendations?

- Methodological Answer : Sulfonamides are prone to hydrolysis under acidic/basic conditions and oxidation. Storage in inert atmospheres (argon) at room temperature, protected from light, is advised to prevent degradation. Stability tests via accelerated thermal aging (40°C/75% RH) and periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in serotonin receptor research?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., dimethylamine position, sulfonamide group) and evaluation of binding affinity via radioligand displacement assays (e.g., 5-HT2C receptor). For example, trans-configuration in tetrahydroquinoline derivatives significantly impacts receptor selectivity, as shown in analogous compounds like (1)-MBP . Computational docking (e.g., AutoDock Vina) can predict binding modes, followed by functional assays (cAMP inhibition) to validate agonism/antagonism .

Q. What methodological considerations are critical when evaluating its enzyme inhibition potential?

- Methodological Answer : Use enzyme-specific assays (e.g., fluorescence-based or colorimetric) with positive/negative controls. For sulfonamides targeting carbonic anhydrase, measure IC50 values via stopped-flow CO2 hydration. Ensure pH control (e.g., pH 7.4 for physiological relevance) and validate selectivity against isoform panels. Contradictions in inhibition data may arise from assay conditions (e.g., ionic strength, temperature), necessitating orthogonal methods like isothermal titration calorimetry (ITC) .

Q. How can contradictions in pharmacological data across different assay systems be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC50 in cell-based vs. cell-free assays) may stem from membrane permeability, off-target effects, or assay sensitivity. Resolve via:

- Dose-response normalization : Compare results using standardized units (e.g., % inhibition at 10 µM).

- Pathway-specific inhibitors : Use selective blockers (e.g., 5-HT2A antagonist ketanserin) to isolate target effects .

- Cross-validation : Combine in vitro assays with ex vivo tissue models (e.g., rat aortic rings for vascular reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.